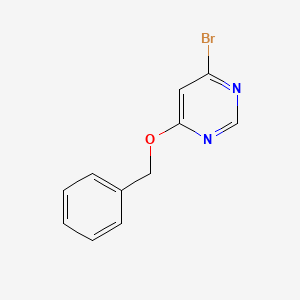

4-(Benzyloxy)-6-bromopyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Historical Perspectives and Foundational Principles

The journey into the world of pyrimidines, a class of aromatic heterocyclic compounds, began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, it was in 1879 that Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, from urea (B33335) and malonic acid. wikipedia.org However, the systematic study of these compounds is largely credited to Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidin" in 1885. wikipedia.org

Pyrimidines are fundamental to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids, DNA, and RNA. wikipedia.orggrowingscience.com Their natural abundance and the diverse biological activities exhibited by their derivatives have made them a cornerstone of medicinal chemistry and organic synthesis. growingscience.combohrium.com The de novo biosynthesis of pyrimidines in most organisms starts with bicarbonate and ammonia (B1221849), leading to the formation of uridine-5'-monophosphate through a series of enzymatic steps. umich.edu

Pyrimidine Core as a Privileged Scaffold in Advanced Chemical Research

The pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comnih.govnih.gov This term reflects the ability of the pyrimidine core structure to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets. bohrium.comnih.gov The presence of two nitrogen atoms in the six-membered ring imparts unique electronic properties, allowing for various modifications and functionalizations. growingscience.com

The significance of the pyrimidine scaffold is underscored by its presence in numerous clinically approved drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. bohrium.comnih.govresearchgate.netbenthamdirect.com For instance, pyrimidine derivatives have been instrumental in the development of kinase inhibitors for cancer therapy. nih.gov The ability to readily modify the pyrimidine ring at different positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive framework for drug discovery and development. bohrium.comnih.gov

Positional Functionalization in Pyrimidine Chemistry

The strategic derivatization of the pyrimidine ring is a key aspect of its utility in synthetic chemistry. The reactivity of the different positions on the ring allows for the introduction of various functional groups, which in turn dictates the molecule's properties and potential applications.

Strategic Importance of C-4 and C-6 Positions in Pyrimidine Derivatization

The C-4 and C-6 positions of the pyrimidine ring are particularly important for functionalization. These positions are susceptible to nucleophilic substitution, enabling the introduction of a wide array of substituents. nih.gov This strategic modification is crucial for building molecular complexity and for creating libraries of compounds for biological screening. The ability to introduce different groups at these positions allows for the exploration of structure-activity relationships (SAR), which is fundamental to optimizing the efficacy and selectivity of drug candidates. nih.govacs.org

Role of Benzyloxy Substituents in Chemical Synthesis and Protection Strategies

The benzyloxy group, often introduced as a benzyl (B1604629) ether, serves a critical role in organic synthesis, primarily as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org In the context of pyrimidine chemistry, a benzyloxy substituent can be strategically employed to mask a hydroxyl group at a specific position, preventing it from reacting while other transformations are carried out on the molecule. organic-chemistry.org The benzyl group is known for its robustness and can be installed under various conditions. wikipedia.orgorganic-chemistry.org

Deprotection, or the removal of the benzyl group, can be achieved through methods like palladium-catalyzed hydrogenation, which regenerates the alcohol. organic-chemistry.org This strategy of protection and deprotection is a cornerstone of multi-step organic synthesis, allowing for the construction of complex molecules with high precision. The use of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, offers alternative deprotection methods, for example, using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.orgacs.org

Utility of Halogen Atoms (Bromine) as Versatile Synthetic Handles

Halogens, particularly bromine, are exceptionally useful as "synthetic handles" on the pyrimidine ring. A bromo-substituent, such as in 4-(benzyloxy)-6-bromopyrimidine, provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netmdpi.com

One of the most prominent applications of bromo-pyrimidines is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netrsc.orgrsc.orgnih.gov This reaction allows for the coupling of the bromopyrimidine with a wide range of organoboron compounds, leading to the formation of new C-C bonds and the synthesis of highly diverse and complex molecules. mdpi.comrsc.org The versatility of the bromine atom as a leaving group in these reactions makes bromo-substituted pyrimidines invaluable intermediates in the synthesis of novel compounds with potential biological activity. researchgate.netnih.gov

Research Rationale for Investigating this compound

While direct and extensive research on this compound is not widely available in public literature, the rationale for its investigation can be strongly inferred from the well-established principles of medicinal and synthetic chemistry. The interest in this particular compound stems from the unique combination of its constituent parts: the pyrimidine core, the benzyloxy group, and the bromine atom.

A Versatile Synthetic Intermediate: The primary research interest in this compound lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Halogenated pyrimidines, such as this one, are key intermediates in a variety of cross-coupling reactions. The bromine atom at the 6-position serves as a reactive handle, allowing for the introduction of various functional groups through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.

The Role of the Benzyloxy Group: The benzyloxy group at the 4-position serves a dual purpose. Firstly, it can act as a protecting group for the 4-hydroxypyrimidine (B43898) tautomer. This protection allows for selective reactions at other positions of the pyrimidine ring. Secondly, the benzyloxy moiety itself can be a key pharmacophoric feature, interacting with biological targets. The presence of the aromatic ring and the ether linkage can contribute to the binding affinity of the final compound to enzymes or receptors.

Modulation of Biological Activity: The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. By systematically replacing the bromine atom with different substituents, chemists can explore the structure-activity relationship (SAR) of a new series of pyrimidine derivatives. This process is crucial for optimizing the potency and selectivity of potential drug candidates.

In essence, the investigation of this compound is driven by its utility as a chemical tool. Its structure is strategically designed for further chemical modification, enabling the efficient construction of novel molecules with the potential for a wide range of therapeutic applications, from oncology to infectious diseases. The compound itself may not be the final active ingredient, but it represents a critical stepping stone in the path toward discovering new and effective medicines.

Compound Properties

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂O |

| IUPAC Name | This compound |

| Scaffold | Pyrimidine |

| Functional Groups | Benzyloxy, Bromo |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

4-bromo-6-phenylmethoxypyrimidine |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

InChI Key |

IPUDFLXGKJSCKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 6 Bromopyrimidine and Its Precursors

Foundational Synthetic Routes to Pyrimidine (B1678525) Cores

The construction of the pyrimidine ring is a well-established field in organic chemistry, with several robust methods available for creating this core structure. These methodologies can be broadly categorized into condensation reactions, cyclization reactions, and multicomponent reactions, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Condensation Reactions in Pyrimidine Formation

Condensation reactions are the classical and most widely employed method for pyrimidine synthesis. youtube.com These reactions typically involve the joining of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or an amidine. youtube.comnih.gov The most common approach is the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine, urea, or guanidine (B92328) derivative. nih.gov

For instance, the Principal Synthesis, first explored by Pinner in 1884, involves the condensation of ethyl acetoacetate (B1235776) with amidines. nih.gov This general strategy can be adapted to produce a wide array of substituted pyrimidines. The reaction of urea with 1,3-dicarbonyl compounds, for example, leads to the formation of 2-pyrimidinones (uracils). nih.gov In the context of precursors for 4-(benzyloxy)-6-bromopyrimidine, a bromo-substituted 1,3-dicarbonyl compound could theoretically be condensed with urea or a related N-C-N synthon. The reactivity of such reactions can be influenced by the nature of the substituents on the dicarbonyl compound.

A general representation of this condensation is shown below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,3-Dicarbonyl Compound | Urea | 2-Pyrimidinone | Acid or Base Catalysis |

| β-Ketoester | Amidines | 2-Substituted Pyrimidine | Varies |

| Malonic Ester | Guanidine | 2-Aminopyrimidine | Varies |

This interactive table provides examples of common condensation reactions for pyrimidine synthesis.

Cyclization Reactions for Pyrimidine Ring Construction

Cyclization reactions provide an alternative and powerful strategy for assembling the pyrimidine scaffold. These methods often involve the intramolecular ring closure of a suitably functionalized acyclic precursor. A notable example is the tandem aza-Wittig/electrocyclic ring closure strategy, which has been successfully employed for the synthesis of various fused pyrimidines, including pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines.

Another approach involves the cyclization of β-formyl enamides, which can be catalyzed by samarium chloride under microwave irradiation, using urea as the ammonia (B1221849) source. youtube.com Furthermore, cascade reactions, such as the aza-Michael addition followed by intramolecular cyclization and subsequent dehydrohalogenation/dehydration, have been utilized to produce trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines. These cyclization strategies highlight the versatility of modern organic synthesis in constructing complex heterocyclic systems from linear precursors.

Multicomponent Reactions (MCRs) for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a highly efficient and atom-economical approach to complex molecules. masterorganicchemistry.comkhanacademy.org The Biginelli reaction is a classic example of an MCR for pyrimidine synthesis, involving the one-pot condensation of an aldehyde, a β-ketoester, and urea. nih.govgoogle.com

More contemporary MCRs offer access to highly substituted and functionally diverse pyrimidine scaffolds. For instance, an iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. masterorganicchemistry.comkhanacademy.org This process proceeds through a sequence of condensation and dehydrogenation steps. masterorganicchemistry.comkhanacademy.org Another example is a three-component coupling reaction catalyzed by zinc chloride, which enables the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). masterorganicchemistry.com Such MCRs are particularly valuable for generating libraries of compounds for drug discovery and materials science. masterorganicchemistry.com

| Reaction Name | Components | Catalyst/Conditions | Product Type |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid | Dihydropyrimidinone |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | Highly Substituted Pyrimidine |

| Zinc-Catalyzed MCR | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine |

This interactive table summarizes key multicomponent reactions for pyrimidine synthesis.

Targeted Synthesis of Benzyloxy-Substituted Pyrimidines

The introduction of a benzyloxy group onto the pyrimidine ring can be achieved through several synthetic strategies. The choice of method often depends on the available starting materials and the desired substitution pattern. Key precursors for this compound include 4-hydroxy-6-bromopyrimidine and 4,6-dibromopyrimidine (B1319750).

Benzylation Strategies for Hydroxypyrimidine Derivatives

The most direct route to introduce the benzyloxy group is through the benzylation of a corresponding hydroxypyrimidine. This transformation is typically accomplished via a Williamson ether synthesis, which involves the reaction of an alkoxide (or in this case, a pyrimidinyloxide) with an alkyl halide. wikipedia.org

For the synthesis of this compound, the precursor 4-hydroxy-6-bromopyrimidine can be deprotonated with a suitable base to form the more nucleophilic pyrimidinyloxide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with benzyl (B1604629) bromide to form the desired ether. khanacademy.orgwikipedia.org

Commonly used bases for this transformation include potassium carbonate, sodium hydride, or cesium carbonate. The choice of solvent can also be critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. nih.gov

| Precursor | Reagent | Base | Solvent | Product |

| 4-Hydroxy-6-bromopyrimidine | Benzyl bromide | K₂CO₃ | Acetone/DMF | This compound |

| 4-Cyanophenol | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)benzonitrile nih.gov |

This interactive table outlines typical conditions for benzylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Benzyloxy Group Introduction

An alternative strategy for installing the benzyloxy group is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly useful when starting from a di-halogenated pyrimidine, such as 4,6-dibromopyrimidine or 4,6-dichloropyrimidine (B16783). In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring.

The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions. To synthesize this compound, 4,6-dibromopyrimidine can be reacted with benzyl alcohol in the presence of a strong base. The base, such as potassium tert-butoxide, deprotonates the benzyl alcohol to form the more potent nucleophile, benzyl alkoxide. This alkoxide then attacks one of the carbon-bromine bonds on the pyrimidine ring, leading to the displacement of a bromide ion and the formation of the target compound. The regioselectivity of this reaction can sometimes be a challenge with symmetrical dihalopyrimidines, potentially leading to a mixture of mono- and di-substituted products. However, by carefully controlling the stoichiometry and reaction conditions, the desired mono-substituted product can often be favored.

A study on the relative rates of SNAr reactions of various heteroaryl halides with benzyl alcohol in the presence of potassium tert-butoxide in DMSO provides a model for this transformation. rsc.org This research demonstrates the feasibility of using benzyl alcohol as a nucleophile in SNAr reactions with halogenated heterocycles.

| Substrate | Nucleophile | Base | Solvent | Product |

| 4,6-Dibromopyrimidine | Benzyl alcohol | Potassium tert-butoxide | DMSO | This compound |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH | Ethanol/Methanol | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde uniatlantico.edu.co |

This interactive table provides examples of SNAr reactions for the introduction of alkoxy and other groups onto pyrimidine rings.

Introduction of Bromine into Pyrimidine Systems

The installation of a bromine atom onto a pyrimidine ring is a critical step for creating versatile synthetic handles for further functionalization, such as in cross-coupling reactions. Methodologies have evolved from harsh, classical conditions to more selective and milder protocols.

Selective Bromination of Pyrimidine Rings

The selective bromination of pyrimidine rings, particularly at the C-5 position, is essential for creating precursors to compounds like this compound. The reactivity of the pyrimidine ring is highly dependent on its substituents; electron-donating groups activate the ring towards electrophilic substitution, making the reaction more facile. researchgate.netcommonorganicchemistry.com

Common and effective reagents for this transformation include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). commonorganicchemistry.comnih.gov The bromination of uracil (B121893) and cytidine (B196190) derivatives at the C-5 position proceeds smoothly using DBH in aprotic solvents like acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF). nih.gov The efficiency of these reactions can be significantly enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or a Brønsted acid like p-toluenesulfonic acid (TsOH). nih.gov For instance, the bromination of uridine (B1682114) derivatives with DBH in dichloromethane (B109758) (CH2Cl2) is highly effective, and the use of polar aprotic solvents can shorten reaction times. nih.gov

A simple and inexpensive method for brominating appropriately substituted pyrimidines at room temperature utilizes common inorganic salts, highlighting a move towards more accessible chemical processes. researchgate.net The choice of brominating agent and conditions is critical for achieving high regioselectivity and yield, especially with complex or sensitive substrates. nih.gov

| Reagent(s) | Substrate Type | Conditions | Key Features |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine/Cytidine derivatives | Aprotic solvents (CH2Cl2, CH3CN, DMF) | Smooth bromination at C-5; efficiency enhanced by Lewis acids (e.g., TMSOTf). nih.gov |

| N-Bromosuccinimide (NBS) | Activated pyrimidines | DMF or ionic liquids | Common reagent for C-5 bromination. nih.gov |

| Bromine (Br2) / Acetic Anhydride (Ac2O) | Uracil derivatives | Acetic Acid (AcOH) | A classical method for 5-bromination. nih.gov |

| Inorganic Salts | Substituted pyrimidines | Room temperature | Inexpensive and mild conditions for C-5 bromination. researchgate.net |

Decarboxylative Halogenation in Pyrimidine Synthesis

Decarboxylative halogenation is a powerful strategy that converts readily available carboxylic acids into organic halides by replacing the carboxylic acid group with a halogen. princeton.edu This method is particularly valuable as it allows for the installation of a halogen atom at a position formerly occupied by a carboxyl group, offering a distinct strategic advantage over direct C-H halogenation. The process involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. princeton.edu

While the classic Hunsdiecker reaction using silver salts has limitations, modern methods have emerged that are more robust. princeton.edu For heteroaromatic carboxylic acids, including pyrimidine-based ones, a unified approach using photoredox catalysis has been developed. princeton.edu This strategy allows for the decarboxylative bromination (and iodination) of a wide range of (hetero)aryl carboxylic acids. The reaction proceeds through a (hetero)aryl radical intermediate, which then undergoes atom transfer from a halogen source. For bromination, reagents like 1,3-dibromo-5,5-dimethylhydantoin or bromotrichloromethane (B165885) (BrCCl3) are effective. princeton.edu This method is compatible with various heterocyclic systems, including pyridines and dinitrogen-containing heterocycles like pyrazines and pyridazines, suggesting its applicability to pyrimidine carboxylic acids. princeton.edu Iron salts under visible light have also been shown to catalyze the direct decarboxylative halogenation of aliphatic carboxylic acids, showcasing a move towards more sustainable metal catalysts. rsc.org

Catalytic Systems in Pyrimidine Synthesis

Catalysis has revolutionized the synthesis of heterocyclic compounds, enabling the efficient and selective construction of the pyrimidine core from simpler, readily available precursors. These methods offer significant advantages in terms of atom economy, substrate scope, and operational simplicity over traditional condensation reactions.

Transition-Metal Catalysis in Heterocyclic Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecules like pyrimidines. nih.govmdpi.com Various metals, including copper, iron, iridium, and ruthenium, have been employed to catalyze the formation of the pyrimidine ring through diverse mechanistic pathways such as cycloadditions and multicomponent reactions. mdpi.comresearchgate.netmdpi.com

Copper-Catalyzed Synthesis: Copper catalysts are effective in synthesizing pyrimidines. One approach involves a tandem reaction of trichloroacetonitrile, guanidine, sulfonyl azides, and terminal alkynes to yield highly functionalized pyrimidines via a [4+2] cycloaddition. mdpi.com Another method uses a copper catalyst for the [2+2+2] cyclization of ketones with nitriles. mdpi.com Copper salts have also been used to prepare N-substituted amidines, which are key precursors for pyrimidine synthesis. mdpi.com

Iron-Catalyzed Synthesis: As an inexpensive and abundant metal, iron is an attractive catalyst. Iron-catalyzed protocols have been developed for the synthesis of highly substituted pyrimidines from readily available starting materials like α,β-unsaturated ketones and amidines, where two C-N bonds are formed simultaneously. mdpi.com

Iridium and Ruthenium Catalysis: Noble metals like iridium and ruthenium offer unique reactivity. An iridium-pincer complex catalyzes a regioselective [3+1+1+1] four-component synthesis of pyrimidines from an amidine and three different alcohol molecules. mdpi.com This sustainable process proceeds through a sequence of condensation and dehydrogenation steps. mdpi.com Ruthenium complexes have also been used to catalyze multicomponent reactions using alcohol precursors to produce pyrimidines via acceptorless dehydrogenative coupling pathways.

| Catalyst System | Starting Materials | Reaction Type / Strategy | Key Features |

| Copper(II) | Alkynes, Amidines/Guanidines | [4+2] Cycloaddition | Powerful tool for constructing pyrimidines from nitrogen-containing molecules. mdpi.com |

| Iron Catalysts | α,β-Unsaturated Ketones, Amidines | Annulation | Inexpensive metal, simultaneous formation of two C-N bonds. mdpi.com |

| Iridium-Pincer Complexes | Amidines, Alcohols | [3+1+1+1] Multicomponent Reaction | Highly regioselective, sustainable synthesis from simple precursors. mdpi.com |

| Ruthenium Complexes | Alcohols, Amidines | Acceptorless Dehydrogenative Coupling | Forms pyrimidines from alcohol precursors. |

Metal-Free Catalytic Methodologies

To circumvent the cost and potential toxicity of transition metals, significant research has focused on metal-free catalytic systems. rsc.org These methods often employ organocatalysts, rely on promoters like iodine, or proceed under catalyst-free conditions by leveraging the inherent reactivity of the starting materials. rsc.orgacs.org

A facile metal-free synthesis of multi-substituted pyrimidines from amidines and α,β-unsaturated ketones involves a tandem [3+3] annulation followed by visible-light-enabled photo-oxidation of a dihydropyrimidine (B8664642) intermediate. rsc.org This approach avoids the need for transition-metal catalysts or strong bases. rsc.org Other strategies include using triflic acid to catalyze a pseudo five-component reaction to generate polysubstituted pyrimidines. mdpi.com The use of p-toluenesulfonic acid (PTSA) has also been reported for the cost-effective and environmentally benign synthesis of benzopyrano-pyrimidine derivatives.

Furthermore, some pyrimidine syntheses can proceed without any catalyst under specific conditions. For example, a [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals occurs under catalyst- and solvent-free conditions to produce trisubstituted and tetrasubstituted pyrimidines. mdpi.com

Biocatalysis in Pyrimidine Derivative Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high specificity. mdpi.com While the de novo biosynthesis of pyrimidine nucleotides in organisms is well-understood—involving a series of enzymatic steps starting from precursors like aspartate, glutamine, and CO2—the application of isolated enzymes or whole-cell systems for the industrial synthesis of non-natural pyrimidine scaffolds is an emerging field. davuniversity.orgbiochemden.comwikipedia.org

The de novo pathway involves enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase to construct the pyrimidine ring (orotate), which is then attached to a ribose phosphate moiety. davuniversity.orgnih.gov Enzymes from thermophiles, valued for their stability, are particularly promising biocatalysts for producing nucleic acid derivatives. nih.gov For instance, enzymes from pyrimidine salvage pathways, like nucleoside phosphorylases and deaminases, are valuable for synthesizing various nucleoside analogs. nih.gov

More directly related to synthetic chemistry, microbial biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), have been used for the stereoselective bioreduction of ketone derivatives of pyrimidine bases. mdpi.com This desymmetrization reaction yields chiral secondary alcohols with high enantiomeric excess, demonstrating the potential of biocatalysis to create complex and sterically hindered chiral pyrimidine derivatives that are challenging to access via conventional methods. mdpi.com This area represents a powerful, albeit less developed, tool for producing pyrimidine-based compounds. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyrimidines is a significant focus of modern chemical research, aiming to reduce environmental impact and improve economic viability. mdpi.com These principles emphasize the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. For pyrimidine synthesis, this often involves moving away from traditional methods that may use harsh reagents and large quantities of volatile organic solvents.

Solvent-Free and Energy-Efficient Reaction Conditions

Solvent-free synthesis, or "neat" reactions, represents a cornerstone of green chemistry by minimizing waste and simplifying product purification. mdpi.com These reactions are often conducted by grinding solid reactants together, sometimes with a catalyst, a technique known as mechanochemistry. researchgate.net This method has been successfully used for the synthesis of various dihydropyrimidinones (DHPMs) in high yields without any solvent. researchgate.net The advantages include operational simplicity, shorter reaction times, and the elimination of environmental pollution from solvent use. ijpsr.com

Another approach to energy efficiency is the development of one-pot, multicomponent reactions. These reactions, such as the well-known Biginelli reaction for synthesizing dihydropyrimidinones, combine multiple starting materials in a single step, which avoids the energy and resources required for isolating intermediate compounds. researchgate.netijpsr.com While a specific solvent-free protocol for this compound is not detailed in the available literature, the synthesis of its precursors, such as 4,6-dihalopyrimidines, could potentially be adapted to these more energy-efficient and solvent-minimized conditions. researchgate.net

Table 1: Illustrative Comparison of Conventional vs. Solvent-Free Synthesis for a Pyrimidine Derivative This table presents generalized data for the synthesis of dihydropyrimidinones to illustrate the benefits of solvent-free conditions and is not specific to this compound.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional | HCl | Ethanol | 3-5 hours | 40-60 |

Microwave and Ultrasound-Assisted Synthesis Enhancements

The use of alternative energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. These techniques can dramatically accelerate reaction rates, increase product yields, and improve selectivity compared to conventional heating methods.

Microwave-assisted synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in significantly shorter reaction times, sometimes reducing a process that takes hours to just a few minutes. Numerous studies report the successful synthesis of various pyrimidine derivatives using microwave irradiation, often under solvent-free conditions, which further enhances the green credentials of the procedure. ijpsr.com

Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can enhance mass transfer and accelerate chemical reactions. This method has been shown to be effective for the synthesis of pyrimidine derivatives, offering advantages such as higher yields, shorter reaction times, and reduced energy consumption compared to conventional methods.

Table 2: Example of Reaction Enhancement using Microwave (MW) and Ultrasound (US) in Pyrimidine Synthesis This table provides a representative comparison of different energy sources for pyrimidine synthesis and is not specific to this compound.

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 6-8 hours | 55-65% | |

| Ultrasound-Assisted | 1-2 hours | 70-80% |

Heterogeneous and Reusable Catalysts

For the synthesis of pyrimidine scaffolds, a variety of solid acid catalysts, supported metal catalysts, and nanocatalysts have been developed. For instance, zirconium dioxide (ZrO₂) nanoparticles have been employed as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of pyrimidine derivatives. Similarly, magnetic nanoparticles functionalized with catalytic groups offer a powerful method for catalyst recovery, as they can be easily removed from the reaction vessel using an external magnet. The development of such catalysts for the specific synthesis of this compound or its key intermediates from materials like 4,6-dichloropyrimidine would represent a significant step toward a more sustainable manufacturing process.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Dichloropyrimidine |

| Zirconium dioxide |

| Dihydropyrimidinone (DHPMs) |

| Ethanol |

| Hydrochloric acid (HCl) |

Reactivity and Derivatization Strategies of 4 Benzyloxy 6 Bromopyrimidine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of the bromo substituent, renders the C-6 position susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Reactivity of the Bromine Atom at the C-6 Position

The bromine atom at the C-6 position of 4-(benzyloxy)-6-bromopyrimidine serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. This inherent electronic property facilitates the displacement of the bromide ion, even under relatively mild reaction conditions. The reactivity of the C-6 position is significantly enhanced compared to a simple bromobenzene, making this compound a highly valuable building block for the synthesis of substituted pyrimidines.

Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

A variety of nucleophiles can be employed to displace the bromine atom at the C-6 position, leading to a diverse array of functionalized pyrimidine derivatives.

Amines: The reaction of this compound with primary and secondary amines is a common strategy for the synthesis of 6-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated. The resulting aminopyrimidines are important scaffolds in medicinal chemistry. For instance, substituted aminopyrimidines are known to exhibit a wide range of biological activities.

Thiols: Thiolates, generated from thiols and a base, readily displace the bromide to form 6-thioether-substituted pyrimidines. These reactions are generally high-yielding and tolerant of various functional groups on the thiol. The resulting thioethers can be further oxidized to sulfoxides and sulfones, expanding the chemical space accessible from this intermediate.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the bromine atom to yield the corresponding 6-alkoxypyrimidines. These reactions are typically performed in the corresponding alcohol as the solvent. The benzyloxy group at the C-4 position is generally stable under these conditions, allowing for selective functionalization at the C-6 position.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Specific experimental data for this compound is not widely available in the public domain. The following table is illustrative of the expected reactivity based on analogous pyrimidine systems.

| Nucleophile | Reagent/Conditions | Expected Product |

| Amine | R¹R²NH, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat | 4-(Benzyloxy)-6-(dialkylamino)pyrimidine |

| Thiol | RSH, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 4-(Benzyloxy)-6-(alkylthio)pyrimidine |

| Alkoxide | RONa, ROH, Heat | 4-(Benzyloxy)-6-alkoxypyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The C-Br bond at the C-6 position readily participates in various coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it has been successfully applied to pyrimidine systems. mdpi.comproprogressio.hutcichemicals.com In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C-6 position.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand. mdpi.com A variety of bases, including potassium carbonate, cesium carbonate, and potassium phosphate (B84403), can be used to facilitate the reaction. mdpi.com

Table 2: Illustrative Suzuki-Miyaura Coupling of this compound Specific experimental data for this compound is not widely available in the public domain. The following table is illustrative of the expected reactivity based on analogous pyrimidine systems.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-(Benzyloxy)-6-arylpyrimidine |

| Heteroarylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 4-(Benzyloxy)-6-heteroarylpyrimidine |

| Vinylboronic ester | PdCl₂(dppf) | K₃PO₄ | DMF | 4-(Benzyloxy)-6-vinylpyrimidine |

Stille Cross-Coupling for Arylation and Alkylation

The Stille cross-coupling reaction provides an alternative method for C-C bond formation, involving the reaction of this compound with an organostannane reagent in the presence of a palladium catalyst. Organostannanes are often stable and can be prepared with a wide variety of organic groups, making the Stille reaction a versatile tool for the introduction of aryl, heteroaryl, vinyl, and alkyl substituents at the C-6 position.

The reaction mechanism involves the oxidative addition of the bromopyrimidine to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The choice of palladium catalyst and ligands is similar to that in the Suzuki-Miyaura coupling.

Other Relevant Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura and Stille reactions, the reactivity of the C-Br bond in this compound allows for its participation in other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.orgwalisongo.ac.idlibretexts.org This methodology provides access to 6-alkynylpyrimidine derivatives, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This reaction couples this compound with a wide range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine ligands and requires a strong base, such as sodium tert-butoxide. libretexts.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a crucial protecting group for the 4-hydroxy functionality of the pyrimidine core. Its selective removal or modification is a key step in many synthetic pathways.

Deprotection Strategies (e.g., Hydrogenolysis)

The most common method for the deprotection of the benzyloxy group is hydrogenolysis. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. This process efficiently cleaves the benzyl-oxygen bond to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. The choice of solvent and reaction conditions can be optimized to ensure high yields and compatibility with other functional groups present in the molecule.

In a related synthetic context, the reaction of 5-(benzyloxy)pyrimidin-4-amine (B1339935) with a derivative of Meldrum's acid, followed by heating, leads to the formation of a pyrimidopyrimidinone. nih.gov This transformation implicitly involves the stability of the benzyloxy group under these conditions, highlighting its role as a robust protecting group during certain synthetic manipulations. nih.gov

Oxidation and Reduction of Benzyloxy Moieties

While direct oxidation or reduction of the benzyloxy group itself on the this compound core is not a primary synthetic strategy, the broader context of pyrimidine chemistry involves various oxidation and reduction reactions. For instance, alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid using potassium permanganate (B83412) (KMnO4). researchgate.net The pyrimidine ring itself can be reduced more readily than pyridine (B92270) due to its lower aromaticity, with borohydride (B1222165) reagents yielding tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Enzymatic systems also play a role in the oxidation and reduction of the pyrimidine ring. Dihydropyrimidine (B8664642) dehydrogenases, for example, can reduce uracil (B121893) and thymine, while dihydroorotate (B8406146) dehydrogenases oxidize dihydroorotate to orotate. umich.edu These enzymatic transformations often involve flavin mononucleotide (FMN) as a prosthetic group. umich.edu

Functionalization of the Pyrimidine Ring via C-H Activation

Direct C-H functionalization has emerged as a powerful tool for the derivatization of pyrimidines, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. thieme-connect.comacs.org

Directed C-H Activation Methodologies

The presence of nitrogen atoms in the pyrimidine ring makes it electron-deficient, influencing the regioselectivity of C-H functionalization. researchgate.net Directing groups can be employed to achieve site-selective C-H activation. nih.gov Pyridine and pyrimidine groups themselves can act as directing groups in transition-metal-catalyzed reactions. researchgate.net For instance, rhodium(III)-catalyzed C-H activation has been utilized for the site-selective functionalization of related quinazoline (B50416) systems. researchgate.net

The general mechanism for many of these transformations involves the formation of a metallacycle intermediate, which facilitates the cleavage of a specific C-H bond. nih.gov This strategy has been successfully applied to achieve ortho-C-H activation, and more recently, methodologies for distal meta-C-H functionalization have been developed using specialized directing templates. nih.gov

Regioselective Functionalization at Unactivated Positions

Achieving regioselective functionalization at unactivated positions of the pyrimidine ring without a directing group presents a significant challenge. However, recent advances have demonstrated the feasibility of such transformations. For instance, selective C-2 metalation of pyrimidines has been achieved using a combination of hindered magnesium or zinc-amide bases with BF3·OEt2. thieme-connect.com This approach overcomes the tendency for nucleophilic addition at the C-4/C-6 positions. thieme-connect.com

Furthermore, direct C-H arylation of pyrimidine nucleosides, particularly uracil derivatives, has been accomplished, with regioselectivity between the C5-H and C6-H bonds being a key challenge. nih.gov The mechanism can proceed via a concerted metalation-deprotonation pathway or an Ullmann-type mechanism, depending on the catalytic system employed. nih.gov

Skeletal Editing and Rearrangements

Skeletal editing represents a sophisticated strategy for the profound modification of molecular frameworks, allowing for the conversion of the pyrimidine core into other heterocyclic systems. rsc.orgchinesechemsoc.org These transformations often proceed through ring-opening and ring-closing cascades. rsc.orgrsc.org

A notable example is the conversion of pyrimidines into pyrazoles. escholarship.org This transformation can be achieved under relatively mild conditions by first activating the pyrimidine ring through triflylation, followed by treatment with hydrazine. escholarship.org This method is a significant improvement over earlier procedures that required harsh conditions. escholarship.org

Other rearrangements, such as the Boekelheide rearrangement of pyrimidine N-oxides, have also been studied in detail. fu-berlin.de This reaction, promoted by acetic anhydride, can proceed through either concerted nih.govnih.gov-sigmatropic shifts or stepwise radical or ionic pathways. fu-berlin.de Additionally, novel rearrangements have been observed in the synthesis of fused pyrimidine systems like imidazo- or pyrimido[1,2-c]pyrimidines and in the 8-substituted pyrido[2,3-d]pyrimidine (B1209978) series. acs.orgacs.org The interconversion of pyrimidines and pyridines has also been reported, highlighting the dynamic nature of these heterocyclic systems under specific reaction conditions. wur.nl

Pyrimidine-to-Pyridine Skeletal Editing

Skeletal editing of heterocyclic compounds is a powerful strategy for the rapid diversification of molecular scaffolds. While direct, single-step pyrimidine-to-pyridine skeletal editing is not a commonly reported transformation, the conversion can be envisioned through multi-step synthetic sequences that leverage the inherent reactivity of the substituted pyrimidine.

One plausible, though not explicitly documented for this specific substrate, deconstruction-reconstruction strategy would involve the transformation of the pyrimidine into a suitable open-chain intermediate that can then be cyclized to form a pyridine ring. A key mechanistic pathway in pyrimidine chemistry that could initiate such a process is the Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism . wikipedia.org This mechanism is particularly relevant for the reaction of halopyrimidines with strong nucleophiles like metal amides. wikipedia.org

In a hypothetical scenario, the reaction of this compound with a nucleophile, such as an amide, could lead to the opening of the pyrimidine ring. The resulting intermediate could then, under appropriate conditions, undergo cyclization to form a new heterocyclic ring. However, the direct formation of a pyridine ring from this specific substrate via a classical skeletal editing approach has not been detailed in the literature.

More established methods for pyrimidine-to-pyridine transformations often involve the reaction of the pyrimidine with reagents that provide the necessary carbon atoms to form the pyridine ring. These are typically not considered "skeletal editing" in the modern sense of a precise atom swap but rather a ring transformation.

Table 1: Examples of Pyrimidine Ring Transformations

| Starting Pyrimidine Derivative | Reagents and Conditions | Product | Reference |

| 4-Phenyl-6-bromopyrimidine | Sodium amide in ammonia (B1221849) | 4-Phenyl-6-aminopyrimidine | wikipedia.org |

| General Pyrimidines | Acetyltrimethylsilane | Substituted Pyridines | N/A |

| General Pyrimidines | Hydrazones or methyl ketones | C5 or C2 substituted Pyridines | N/A |

This table presents examples of pyrimidine transformations to illustrate the types of reactions the pyrimidine core can undergo; specific data for this compound is not available.

Dimroth Rearrangements in Pyrimidine Chemistry

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, typically involving the transposition of endocyclic and exocyclic nitrogen atoms in certain nitrogen-containing heterocycles. wikipedia.org The classical Dimroth rearrangement is observed in 1,2,3-triazoles, but analogous rearrangements occur in other heterocyclic systems, including pyrimidines, particularly 1-alkyl-2-iminopyrimidines. wikipedia.org

For a Dimroth-type rearrangement to occur with a derivative of this compound, the exocyclic atom at position 4 or 6 would need to be a nitrogen-containing substituent capable of participating in the ring-opening and ring-closing sequence. For instance, if the bromo group at the 6-position were substituted with an amino or substituted amino group, the resulting 4-(benzyloxy)-6-aminopyrimidine derivative could potentially undergo a Dimroth rearrangement under certain conditions, such as treatment with acid or base.

A study on the ribosylation of 4-aminopyrimidines unexpectedly observed a Dimroth rearrangement. nih.gov The glycosylation of silylated 4-aminopyrimidines led to the formation of 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines. When these intermediates contained strongly electron-withdrawing groups, they rearranged to 4-(N-ribofuranosyl)-6-aminopyrimidines in the presence of aqueous ammonia via a proposed ring-opening/ring-closing mechanism. nih.gov This suggests that derivatization of this compound to an appropriate amino-substituted precursor could open the door to Dimroth-type reactivity.

The mechanism generally involves the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, followed by ring opening to form an acyclic intermediate. Rotation around the single bonds in this intermediate allows for a subsequent ring closure that results in an isomerized pyrimidine ring where the positions of the ring nitrogen and the exocyclic nitrogen have been swapped. The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly influence the facility of the rearrangement. benthamscience.com

Table 2: Examples of Dimroth Rearrangements in Pyrimidine Derivatives

| Substrate | Conditions | Product | Reference |

| 1-Alkyl-2-iminopyrimidines | Water, followed by ring closure | N-Alkyl-2-aminopyrimidines | wikipedia.org |

| 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines with electron-withdrawing groups | Aqueous ammonia | 4-(N-ribofuranosyl)-6-aminopyrimidines | nih.gov |

| wikipedia.orgrsc.orgorientjchem.orgTriazolo[4,3-c]pyrimidines | Acid or Base | wikipedia.orgrsc.orgorientjchem.orgTriazolo[1,5-c]pyrimidines | benthamscience.combeilstein-journals.org |

This table provides examples of Dimroth rearrangements in pyrimidine-containing systems to illustrate the general transformation, as specific data for this compound is not available.

Spectroscopic and Structural Elucidation of 4 Benzyloxy 6 Bromopyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework and the chemical environment of each atom can be obtained.

¹H NMR Analysis for Proton Environment and Connectivity

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a 4-(benzyloxy)-6-bromopyrimidine derivative, distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the benzyloxy group's methylene (B1212753) bridge, and the phenyl ring are observed.

The protons on the pyrimidine ring, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. The chemical shifts and coupling patterns are characteristic of the substitution pattern. For instance, the protons at positions 2 and 5 of the pyrimidine ring would appear as distinct signals, with their multiplicity revealing coupling to any adjacent protons.

The methylene protons (-CH₂-) of the benzyloxy group typically appear as a singlet if there are no adjacent chiral centers, usually in the range of 5.0-5.5 ppm. The protons of the phenyl ring of the benzyloxy group will present as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm, unless specific substitution patterns simplify the spectrum.

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-2 | 8.5 - 8.8 | Singlet |

| Pyrimidine H-5 | 7.0 - 7.3 | Singlet |

| Benzylic CH₂ | 5.3 - 5.6 | Singlet |

| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyrimidine ring are typically found in the range of 150-170 ppm for carbons attached to nitrogen or oxygen, and around 110-120 ppm for the carbon bearing the bromine atom and the unsubstituted carbon. The benzylic carbon (-CH₂) signal usually appears around 70 ppm. The carbons of the phenyl ring resonate in the aromatic region between 127 and 136 ppm.

| Carbon | Typical Chemical Shift (ppm) |

| Pyrimidine C-2 | 158 - 162 |

| Pyrimidine C-4 | 165 - 170 |

| Pyrimidine C-6 | 145 - 150 |

| Pyrimidine C-5 | 110 - 115 |

| Benzylic CH₂ | 68 - 72 |

| Phenyl C (ipso) | 135 - 137 |

| Phenyl C (ortho, meta, para) | 127 - 129 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of protons within individual spin systems, such as the protons on the phenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule, for example, linking the benzylic protons to the C-4 of the pyrimidine ring and to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule and helping to determine its conformation in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron impact ionization would likely involve characteristic losses. A common fragmentation pathway is the cleavage of the benzylic bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a bromopyrimidinone radical. Another possible fragmentation is the loss of the bromine atom. The analysis of these fragments helps to confirm the presence of the different structural motifs within the molecule.

X-ray Crystal Structure Analysis

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as other substituted pyrimidines or brominated benzyloxy compounds, can provide insights into the expected molecular geometry. nih.gov

A crystal structure analysis of this compound would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice, would also be elucidated. For example, in the crystal structure of a related compound, 4-benzyloxy-2-bromo-1-methoxybenzene, the phenyl ring is nearly orthogonal to the brominated ring. nih.gov Similar packing features might be expected for this compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all bond lengths and angles would be provided. |

| Torsion Angles | The conformation of the molecule, particularly the orientation of the benzyloxy group relative to the pyrimidine ring, would be defined by torsion angles. |

| Intermolecular Interactions | The presence and geometry of any hydrogen bonds, halogen bonds, or π-π stacking interactions would be detailed. |

Analysis of Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a complex interplay of various non-covalent interactions. In the case of this compound and its derivatives, the presence of a bromine atom, aromatic rings, and nitrogen heteroatoms gives rise to a range of significant intermolecular forces, including halogen bonding, π-π stacking, and hydrogen bonding. While a specific crystal structure for this compound is not publicly available, a detailed analysis of closely related compounds and theoretical principles allows for a comprehensive understanding of the expected interactions that govern its solid-state packing.

Halogen Bonding:

The bromine atom in the 6-position of the pyrimidine ring is a key participant in halogen bonding, a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. acs.orgresearchgate.net The electron-withdrawing nature of the pyrimidine ring induces an area of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br covalent bond. researchgate.net This positive region can interact favorably with electron-rich sites on neighboring molecules, such as nitrogen or oxygen atoms.

In the context of bromopyrimidine derivatives, the nitrogen atoms of the pyrimidine ring or the oxygen atom of the benzyloxy group are potential halogen bond acceptors. Studies on bromo-substituted N-heterocycles have demonstrated the formation of robust C—Br···N and C—Br···O halogen bonds that direct the supramolecular assembly. rsc.org The strength and geometry of these bonds are influenced by the electronic environment of both the donor and acceptor atoms. For instance, the interaction energy of halogen bonds involving bromopyrimidines can be significant, playing a crucial role in crystal engineering. acs.org The distances of these interactions are typically shorter than the sum of the van der Waals radii of the involved atoms. nih.gov

| Interaction Type | Typical Distance (Å) | Typical Angle (C-Br···Acceptor, °) | Reference |

|---|---|---|---|

| C—Br···N | 2.80 - 3.20 | 160 - 180 | rsc.org |

| C—Br···O | 2.90 - 3.40 | 150 - 175 | acs.org |

| C—Br···Br | 3.40 - 3.70 | N/A (Type I/II) | nih.govmdpi.com |

π-π Stacking:

The presence of both a pyrimidine and a benzene (B151609) ring in this compound facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. chemrxiv.org The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. wikipedia.org

In pyrimidine-containing structures, π-π stacking is a frequently observed phenomenon. nih.gov The stacking distances, typically measured as the perpendicular distance between the centroids of the aromatic rings, generally fall in the range of 3.3 to 3.8 Å. researchgate.net The relative orientation of the stacked rings is influenced by the distribution of electron density and the presence of substituents. The benzyloxy group introduces conformational flexibility, which can lead to varied and complex stacking arrangements within the crystal structure.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Reference |

|---|---|---|---|

| Parallel-displaced | 3.3 - 3.8 | 10 - 30 | researchgate.netchemrxiv.org |

| Face-to-face (Sandwich) | ~3.5 | ~0 | wikipedia.org |

| T-shaped (Edge-to-face) | 4.5 - 5.5 (H to centroid) | ~90 | rsc.org |

Hydrogen Bonding:

Although this compound itself lacks classical hydrogen bond donors (like N-H or O-H), the potential for weak C—H···N and C—H···O hydrogen bonds exists. The aromatic and pyrimidine C-H groups can act as weak donors, interacting with the nitrogen atoms of the pyrimidine ring or the oxygen atom of the benzyloxy group on adjacent molecules. scirp.org

| Interaction Type | H···Acceptor Distance (Å) | D-H···Acceptor Angle (°) | Reference |

|---|---|---|---|

| C—H···N | 2.4 - 2.8 | 130 - 170 | scirp.org |

| C—H···O | 2.3 - 2.7 | 120 - 160 | nih.govmdpi.com |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is instrumental in elucidating the intricacies of chemical reactions and predicting the inherent reactivity of compounds like 4-(Benzyloxy)-6-bromopyrimidine.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, chemists can determine the activation energy and feasibility of a reaction pathway.

For a molecule like this compound, which is a common building block in organic synthesis, DFT could be used to study various transformations. For instance, in a typical cross-coupling reaction involving the C-Br bond, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. The geometry of the transition state for each step can be optimized, and its energy calculated, providing a detailed mechanistic picture.

While specific studies on this compound are not prevalent in the literature, research on related pyrimidine (B1678525) derivatives demonstrates this approach. For example, quantum chemical calculations have been used to investigate the ipso-nitration of substituted thieno[2,3-d]pyrimidin-4-ones, where the energies, electronic structures, and geometries of intermediates were calculated to understand the reaction mechanism. koreascience.kr

Table 1: Illustrative DFT Data for a Hypothetical Reaction Step

This table illustrates the type of data that would be generated from a DFT study of a reaction involving a pyrimidine derivative. The values are hypothetical and for explanatory purposes only.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant Complex | B3LYP/6-31G(d) | 0.0 | C-Br bond length: 1.90 Å |

| Transition State | B3LYP/6-31G(d) | +15.2 | Partially broken C-Br bond |

| Product Complex | B3LYP/6-31G(d) | -5.8 | Newly formed C-C bond |

Prediction of Electronic Properties and Reactivity Profiles

DFT is also a powerful tool for predicting the electronic properties that govern a molecule's reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO would likely be located on the electron-rich pyrimidine ring and the benzyloxy group, indicating these are sites susceptible to electrophilic attack. Conversely, the LUMO would be associated with the electron-deficient parts of the molecule, likely the carbon atom attached to the bromine, making it a prime site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen of the benzyloxy group, and positive potential (blue) near the hydrogen atoms and the carbon bonded to the bromine.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

Conformational Analysis and Flexibility Studies

The benzyloxy group in this compound introduces a degree of flexibility. MD simulations can explore the different conformations this molecule can adopt by rotating around its single bonds. By simulating the molecule's movement over nanoseconds, a representative ensemble of low-energy conformations can be generated. This is crucial for understanding how the molecule might fit into a binding site of a protein. While no specific conformational analysis of this compound has been published, the general methodology is well-established for flexible molecules. nih.gov

Ligand-Protein Interactions (General Theoretical Framework)

Given that pyrimidine derivatives are common scaffolds in medicinal chemistry, understanding how this compound might interact with a protein target is of significant interest. MD simulations are a key tool in this endeavor. After docking a ligand into a protein's active site, an MD simulation can be run on the complex. This simulation reveals the stability of the binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand-protein complex. The simulation provides insights into how the protein structure might change to accommodate the ligand, a concept known as "induced fit". acs.org

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT, for investigating molecular systems. These methods are founded on solving the Schrödinger equation, providing a fundamental understanding of molecular structure and properties. youtube.comyoutube.com

In the context of this compound, quantum chemical calculations can be used to compute a variety of properties with high accuracy. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Thermochemical Data: Calculating properties like enthalpy of formation and Gibbs free energy.

Atomic Charges: Quantifying the partial charge on each atom, which helps in understanding reactivity and intermolecular interactions.

While comprehensive quantum chemical data for this compound is not available in public databases, such calculations are routinely performed for novel compounds to support their experimental characterization.

Energetic and Thermodynamic Aspects of Reactions

The feasibility and outcome of chemical reactions are fundamentally governed by energetic and thermodynamic principles. Computational models can calculate key parameters such as activation energies and reaction enthalpies, providing insights into reaction kinetics and thermodynamic stability. For instance, in the context of synthesizing derivatives, computational studies can help predict the most favorable reaction conditions by comparing the energy profiles of different reaction pathways.

While specific energetic and thermodynamic data for reactions involving this compound are not extensively detailed in the public domain, the principles remain applicable. For example, in substitution reactions where the bromine atom is replaced, density functional theory (DFT) calculations could be employed to determine the energy barriers for different nucleophiles, thus predicting the most likely product.

Stereochemical Outcomes and Selectivity

Reactions involving this compound can potentially lead to products with specific stereochemistry, particularly when new chiral centers are formed. Computational methods are invaluable for predicting and explaining the stereochemical outcomes and selectivity of such reactions. By modeling the transition states of competing reaction pathways, researchers can determine which stereoisomer is energetically favored.

For instance, in reactions where a substituent is introduced at a prochiral center adjacent to the pyrimidine ring, computational analysis can elucidate the factors controlling facial selectivity. This involves analyzing steric and electronic interactions between the substrate, reagent, and any catalysts involved.

In Silico Reaction Design and Optimization

The principles of computational chemistry extend beyond analysis to the proactive design and optimization of chemical reactions. This in silico approach allows for the virtual exploration of synthetic possibilities before they are attempted in the laboratory, saving time and resources.

Predicting Synthetic Pathways

Computational tools can be utilized to predict viable synthetic pathways for the transformation of this compound into more complex target molecules. By leveraging databases of known chemical reactions and applying quantum mechanical calculations, software can propose multi-step synthetic routes. This approach is particularly useful in the early stages of drug discovery and materials science, where novel derivatives are sought. For example, retrosynthetic analysis software can suggest disconnections of a target molecule, leading back to this compound as a potential starting material.

Virtual Screening for Reactivity

Virtual screening is a computational technique that can be used to assess the potential reactivity of this compound with a large library of virtual reactants. This allows for the rapid identification of promising reaction partners and conditions. For example, in the context of developing new protein kinase inhibitors, virtual screening could be used to identify fragments that are likely to react favorably with the pyrimidine core to form compounds with desired biological activities. nih.gov This process involves docking studies and the calculation of binding affinities to predict the most potent potential products. nih.gov

Applications in Organic Synthesis and Chemical Research

Building Block for Complex Heterocyclic Architectures

The pyrimidine (B1678525) scaffold is a fundamental component of many biologically active molecules and functional materials. 4-(Benzyloxy)-6-bromopyrimidine provides a convenient starting point for the construction of more elaborate heterocyclic systems.

Fused pyrimidines, where the pyrimidine ring is fused with another heterocyclic or carbocyclic ring, are a prominent class of compounds with diverse biological activities. eurjchem.comjchr.orgnih.gov The reactivity of this compound allows for its use in the synthesis of these complex structures. The bromine atom at the 6-position can participate in various coupling reactions, while the benzyloxy group can be strategically removed or modified to facilitate further cyclization reactions. These reactions can lead to the formation of bicyclic and polycyclic systems containing the pyrimidine core. yu.edu.jorsc.org The synthesis of these fused systems is a significant area of research in medicinal chemistry, as they often exhibit enhanced biological profiles compared to their monocyclic counterparts. nih.gov

Examples of Fused Pyrimidine Systems and their Synthetic Strategies

| Fused System | Synthetic Strategy | Reference |

| Benzopyrano[4,3-c]pyrazoles | Reaction of 3-benzylidene-chromanones with semicarbazide. | rsc.org |

| Thienopyrimidines | Starting from thieno[2,3-d]pyrimidine (B153573) derivatives. | nih.gov |

| Pyrido[3,4-d]pyrimidines | Synthesis from substituted pyridinylpyrimidines. | nih.gov |

| Benzo[d]isothiazol-3(2H)-ones | Intramolecular dehydrogenative cyclization via N-H/S-H coupling. | organic-chemistry.org |

The differential reactivity of the positions on the pyrimidine ring of this compound allows for the sequential introduction of various substituents. The bromine atom at the 6-position is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. Furthermore, the benzyloxy group at the 4-position can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This step-wise functionalization provides a powerful tool for creating a library of multisubstituted pyrimidine derivatives with diverse chemical properties.

Precursor for Bioactive Molecule Synthesis

The pyrimidine nucleus is a key structural motif in a vast number of biologically active compounds, including many approved drugs. The ability to functionalize this compound makes it a valuable precursor in the synthesis of novel therapeutic agents.

In the quest for new drugs, medicinal chemists often synthesize and screen large libraries of compounds. This compound serves as a key intermediate in the synthesis of various classes of bioactive molecules. For instance, it has been utilized in the preparation of compounds evaluated for their potential as antimycobacterial agents. nih.gov The pyrimidine core can act as a scaffold to which different pharmacophoric groups are attached, allowing for the systematic exploration of structure-activity relationships. Research has shown that substituted pyrimidines can act as inactivators of human O6-alkylguanine-DNA alkyltransferase, a DNA repair protein, which could enhance the efficacy of certain anticancer drugs. nih.gov

Bioactive Molecules Synthesized Using Pyrimidine Intermediates

| Compound Class | Biological Target/Activity | Reference |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Mycobacterium tuberculosis | nih.gov |

| 8-Substituted O6-benzylguanines | O6-alkylguanine-DNA alkyltransferase (AGT) inactivators | nih.gov |

| 2,4-Diamino-6-(benzyloxy)-5-nitrosopyrimidine | O6-alkylguanine-DNA alkyltransferase (AGT) inactivators | nih.gov |

Nucleoside analogs are synthetic compounds that mimic natural nucleosides and are widely used as antiviral and anticancer agents. nih.gov The pyrimidine ring is a fundamental component of the nucleobases uracil (B121893), cytosine, and thymine. This compound can serve as a starting material for the synthesis of modified pyrimidine bases, which can then be incorporated into nucleoside analogs. beilstein-journals.org These modifications can enhance the drug's stability, selectivity, or ability to be incorporated into viral or cancer cell DNA/RNA, thereby inhibiting their replication. nih.govnih.gov The development of these analogs is a crucial area of research aimed at overcoming drug resistance and improving therapeutic outcomes. escholarship.org

Role in Materials Science and Functional Organic Compounds